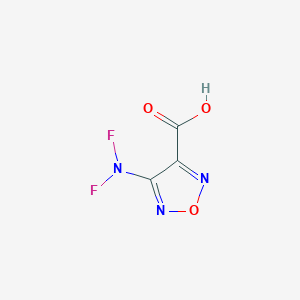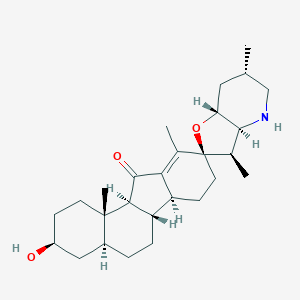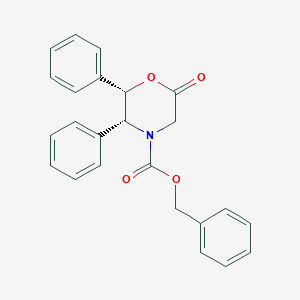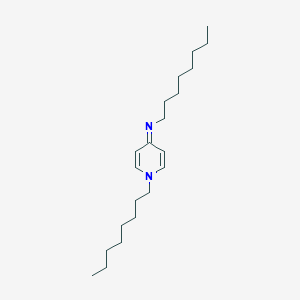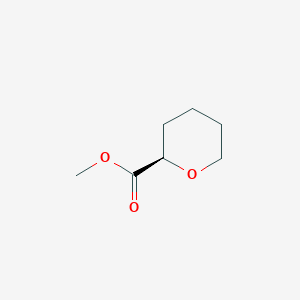
1-(3-Amino-4-ethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-ethylphenyl)ethanone, also known as PEA or Phenethylamine, is a chemical compound that belongs to the class of phenylethylamines. It is a colorless liquid with a strong odor and is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure.
Biochemical and Physiological Effects:
1-(3-Amino-4-ethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-Amino-4-ethylphenyl)ethanone in lab experiments is its ability to stimulate the central nervous system. This makes it useful in the study of various neurological disorders. However, its effects on the body can also be a limitation, as it can cause adverse effects such as increased heart rate and blood pressure.
Direcciones Futuras
There are several future directions for the study of 1-(3-Amino-4-ethylphenyl)ethanone. One area of research is the development of new drugs that target the neurotransmitters affected by 1-(3-Amino-4-ethylphenyl)ethanone. Another area of research is the study of its effects on other physiological systems, such as the immune system and the endocrine system. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(3-Amino-4-ethylphenyl)ethanone can be achieved through several methods, including the reductive amination of 3-amino-4-ethylbenzaldehyde and the reaction of 3-phenylpropanal with hydroxylamine. However, the most commonly used method involves the reaction of phenylacetic acid with ammonia and acetic anhydride.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-ethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It has been found to have a stimulating effect on the central nervous system and is used in the study of various neurological disorders such as Parkinson's disease and depression.
Propiedades
Número CAS |
103030-61-1 |
|---|---|
Nombre del producto |
1-(3-Amino-4-ethylphenyl)ethanone |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(3-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3,11H2,1-2H3 |
Clave InChI |
PBLQRTNIIILCNO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
SMILES canónico |
CCC1=C(C=C(C=C1)C(=O)C)N |
Sinónimos |
Acetophenone, 3-amino-4-ethyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






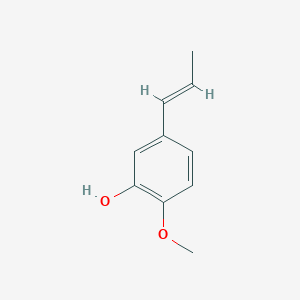

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)

